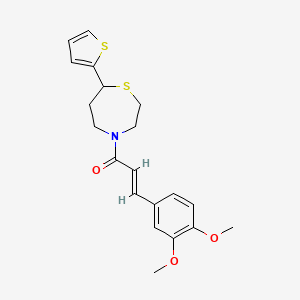

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

CAS No.: 1706495-27-3

Cat. No.: VC5199015

Molecular Formula: C20H23NO3S2

Molecular Weight: 389.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706495-27-3 |

|---|---|

| Molecular Formula | C20H23NO3S2 |

| Molecular Weight | 389.53 |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C20H23NO3S2/c1-23-16-7-5-15(14-17(16)24-2)6-8-20(22)21-10-9-19(26-13-11-21)18-4-3-12-25-18/h3-8,12,14,19H,9-11,13H2,1-2H3/b8-6+ |

| Standard InChI Key | MFGAISGEQVMVQM-SOFGYWHQSA-N |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CS3)OC |

Introduction

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic molecule belonging to the class of chalcones, characterized by its enone functional group. This compound integrates a thiophenyl group and a thiazepane ring, contributing to its potential pharmacological applications. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Methods

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one can be approached through several methods, typically involving starting materials such as substituted phenols and appropriate thiophene derivatives. The specific conditions for these reactions require careful optimization to ensure high selectivity towards the desired product.

Biological Activities and Potential Applications

Chalcones, including (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, are known for their diverse biological activities. Studies on similar compounds suggest that they exhibit activity against various cancer cell lines and microbial strains, indicating potential applications in medicinal chemistry.

| Biological Activity | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Antimicrobial | Development of new antimicrobial agents |

| Anticancer | Cancer therapy |

Research Findings and Future Directions

Research on (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is ongoing, focusing on optimizing its synthesis and exploring its full range of biological activities. Further studies are needed to fully understand its mechanism of action and to develop it as a therapeutic agent.

Comparison with Similar Compounds

Comparing (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one with other chalcones and thiazepane derivatives can provide insights into how structural variations influence biological activity. For example, compounds like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one exhibit different biological profiles due to their unique structural features.

| Compound | Structure | Notable Features |

|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one | Thiazepane ring, thiophenyl group | Potential for diverse biological activities |

| (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | Piperazine ring, phenyl group | Different biological activity profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume